An In-Depth Technical Guide to the Physical Properties of 4-Methyl-4'-pentyl-1,1'-biphenyl
An In-Depth Technical Guide to the Physical Properties of 4-Methyl-4'-pentyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-4'-pentyl-1,1'-biphenyl is a significant organic molecule that serves as a crucial intermediate in the synthesis of various functional materials. Its biphenyl core, substituted with a methyl and a pentyl group, imparts properties that make it a subject of interest in materials science, particularly in the field of liquid crystals. This guide provides a comprehensive overview of its physical properties, offering insights into its molecular characteristics, thermal behavior, and optical properties. Understanding these fundamental attributes is essential for its application in the development of novel materials and pharmaceuticals. This document is intended to be a valuable resource for researchers, offering both established data and the scientific context for its measurement and relevance.
Molecular and Chemical Identity
The foundational step in characterizing any chemical compound is to establish its molecular identity. 4-Methyl-4'-pentyl-1,1'-biphenyl is an aromatic hydrocarbon with a straightforward yet functionally important structure.
| Identifier | Value | Source |
| Chemical Name | 4-Methyl-4'-pentyl-1,1'-biphenyl | N/A |
| Synonyms | 4-Pentyl-4'-methylbiphenyl, 4-Amyl-4'-methylbiphenyl | [1] |
| CAS Number | 64835-63-8 | [1] |
| Molecular Formula | C₁₈H₂₂ | [1] |
| Molecular Weight | 238.37 g/mol | [1] |
| Appearance | White to almost white powder or crystals | [1] |
The structure, consisting of two phenyl rings linked by a single bond, with alkyl substituents at the para positions, is key to its physical properties. The pentyl chain provides flexibility, while the methyl group offers a degree of asymmetry, both of which are influential in its potential liquid crystalline behavior.
Spectroscopic Properties
Spectroscopic analysis is fundamental to confirming the structure and purity of a compound. For 4-Methyl-4'-pentyl-1,1'-biphenyl, UV-Visible spectroscopy provides key information about its electronic transitions.
| Spectroscopic Property | Value | Conditions | Source |
| Maximum Wavelength (λmax) | 255 nm | In Cyclohexane | [1] |
The λmax at 255 nm is characteristic of the π-π* transitions within the biphenyl system. This property is crucial for quantitative analysis using UV-Vis spectrophotometry and can be a useful parameter in monitoring reactions or assessing purity.
Thermophysical Properties
The thermal behavior of 4-Methyl-4'-pentyl-1,1'-biphenyl is critical for its handling, processing, and potential applications, especially in temperature-sensitive systems like liquid crystal displays.
| Property | Value | Source |
| Melting Point | 47.0 to 51.0 °C | [1] |
| Boiling Point | 350.5 ± 22.0 °C (Predicted) | [1] |
| Flash Point | 177.2 °C | [1] |
The melting point range suggests that the purity of commercially available samples can vary. For high-purity applications, techniques like recrystallization are recommended. The predicted boiling point indicates high thermal stability.
Density and Refractive Index
Density and refractive index are fundamental physical constants that are sensitive to the molecular structure and packing of a substance.
| Property | Value | Conditions | Source |
| Density | 0.940 ± 0.06 g/cm³ (Predicted) | N/A | [1] |
| Refractive Index (n) | 1.537 | N/A | [1] |
The refractive index is a particularly important parameter for optical applications. For liquid crystals, the refractive index is often anisotropic, meaning it varies with the polarization of light relative to the molecular orientation. While a single value is reported here, for liquid crystal phases, one would expect to measure both an ordinary (nₒ) and an extraordinary (nₑ) refractive index.
Solubility Profile
The solubility of a compound dictates its formulation possibilities and purification methods. 4-Methyl-4'-pentyl-1,1'-biphenyl, being a largely nonpolar molecule, exhibits solubility characteristics typical of hydrocarbons.
| Solvent | Solubility | Source |
| Water | Insoluble | [2] |
| Ethanol | Soluble | [3] |
| Ether | Soluble | [2] |
| Other Organic Solvents | Very Soluble | [2] |
Its insolubility in water and solubility in common organic solvents are consistent with its hydrophobic nature. This profile is advantageous for standard organic synthesis workup procedures, such as extraction and purification by column chromatography.
Liquid Crystalline Properties: A Comparative Perspective
While specific data on the liquid crystal phases of 4-Methyl-4'-pentyl-1,1'-biphenyl are not extensively reported in readily available literature, its structural similarity to well-known liquid crystals, such as 4-Cyano-4'-pentylbiphenyl (5CB), suggests that it may exhibit mesomorphic behavior. 5CB is a nematic liquid crystal at room temperature, with a crystal-to-nematic transition at 22.5 °C and a nematic-to-isotropic transition at 35.0 °C[4][5]. Given the structural analogy, it is plausible that 4-Methyl-4'-pentyl-1,1'-biphenyl also possesses a nematic phase, though likely at a different temperature range due to the difference in the electronic character of the methyl group compared to the cyano group.
The investigation of such properties would typically involve techniques like Differential Scanning Calorimetry (DSC) to identify phase transition temperatures and polarizing optical microscopy to visualize the characteristic textures of any liquid crystal phases.
Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
The synthesis of unsymmetrical biaryls like 4-Methyl-4'-pentyl-1,1'-biphenyl is commonly achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and functional group tolerance.
Principle: The reaction couples an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.
Step-by-Step Methodology: [6]
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Reactant Preparation: In a reaction vessel, combine 4-pentylphenylboronic acid (1.2 equivalents) and 4-bromotoluene (1.0 equivalent).
-
Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (typically 1-5 mol%), and a base, such as aqueous sodium carbonate (2.0 equivalents).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup to remove the base and inorganic byproducts. The organic layer is then dried and the solvent removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure 4-Methyl-4'-pentyl-1,1'-biphenyl.
Characterization of Thermal Transitions by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the precise determination of phase transition temperatures and enthalpies.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount of the 4-Methyl-4'-pentyl-1,1'-biphenyl sample (typically 1-5 mg) into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Analysis: Analyze the resulting thermogram to identify endothermic peaks corresponding to melting and any liquid crystal phase transitions. The onset temperature of the peak is typically taken as the transition temperature.
Conclusion
4-Methyl-4'-pentyl-1,1'-biphenyl is a compound with a well-defined set of physical properties that make it a valuable building block in materials science. Its thermal stability, solubility in organic solvents, and potential for liquid crystalline behavior are key attributes for its application in the synthesis of more complex functional molecules. This guide has provided a consolidated overview of its known physical properties and has outlined standard experimental procedures for its synthesis and characterization. Further research into its specific mesomorphic properties would be a valuable contribution to the field of liquid crystals.
References
-
Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb) By Nuclear Magnetic Resonance, Analysis Differential Scanning Calorimetry, And Wideangle X-Ray Diffraction Analysis - ResearchGate. (2025). Retrieved from [Link]
-
4-Pentylbiphenyl | C17H20 | CID 81546 - PubChem. (n.d.). Retrieved from [Link]
-
4-methyl-4'-pentyl-1'-biphenyl - ChemBK. (2024). Retrieved from [Link]
-
Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB) | Indian Journal of Pure & Applied Physics (IJPAP). (2023). Retrieved from [Link]
-
1,1'-Biphenyl, 4-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
4-Methylbiphenyl | C13H12 | CID 12566 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls - PMC - NIH. (2021). Retrieved from [Link]
-
Refractive index of 5CB (4-pentyl-4'-cyanobiphenyl) - Wu-25.1C-e - RefractiveIndex.INFO. (n.d.). Retrieved from [Link]
-
4-Cyano-4'-pentylbiphenyl - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 4-Methylbiphenyl, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 4-Methylbiphenyl | C13H12 | CID 12566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
